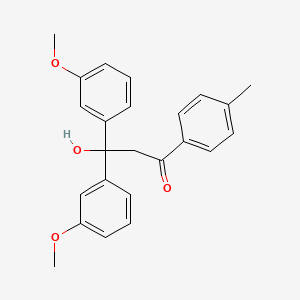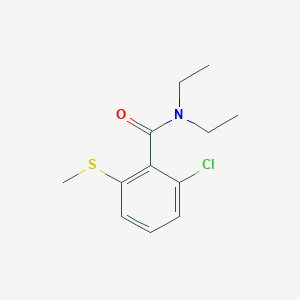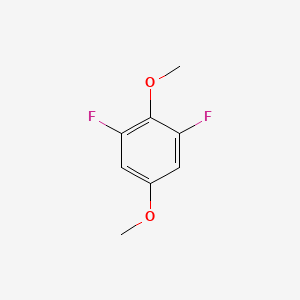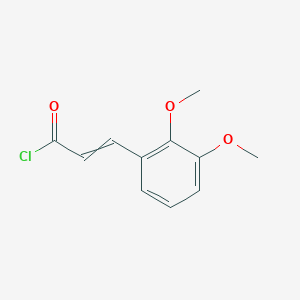
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO₃. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride can be synthesized through the reaction of 2,3-dimethoxybenzaldehyde with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-(2,3-dimethoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chloride group makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2-Bromophenyl)prop-2-enoyl chloride: Similar structure but with a bromine atom instead of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
185253-63-8 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3 |
Clave InChI |
VRLJVOPVODJEEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



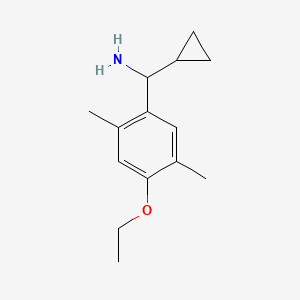
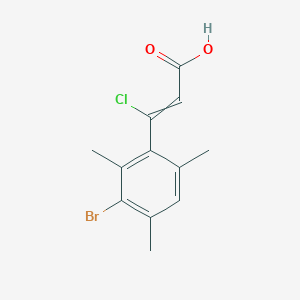
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
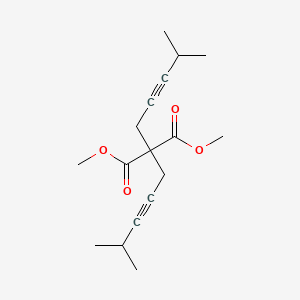
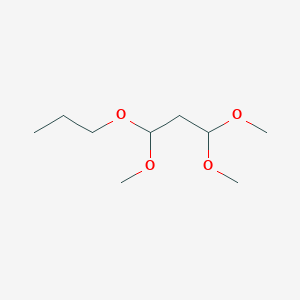
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)


